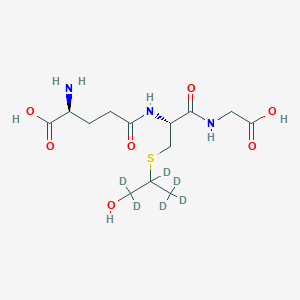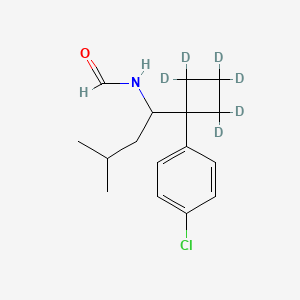
N-Formyl N,N-Didesmethyl Sibutramine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of N-Formyl N,N-Didesmethyl Sibutramine, which is an impurity of Sibutramine. Sibutramine is a monoamine reuptake inhibitor that was previously used as a weight loss drug but was withdrawn from the market due to safety concerns. The deuterated version, this compound, is used in scientific research due to its unique chemical structure and biological activity.
Vorbereitungsmethoden
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine involves the reaction of Sibutramine with methyl formate . The reaction conditions typically include a controlled temperature and the use of solvents such as chloroform or methanol . Industrial production methods may involve scaling up this reaction while ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Formyl N,N-Didesmethyl Sibutramine-d6 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of metabolic pathways and the identification of impurities.
Biology: Researchers use this compound to investigate the biological effects of deuterated analogs and their potential therapeutic benefits.
Medicine: It is studied for its potential use in drug development, particularly in understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake . The molecular targets involved include the norepinephrine transporter, serotonin transporter, and dopamine transporter .
Vergleich Mit ähnlichen Verbindungen
N-Formyl N,N-Didesmethyl Sibutramine-d6 is unique due to its deuterated structure, which can lead to differences in metabolic stability and biological activity compared to non-deuterated analogs. Similar compounds include:
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated analog.
Sibutramine: The parent compound, a monoamine reuptake inhibitor.
N-Monodesmethyl Sibutramine: Another metabolite of Sibutramine.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and safety profiles.
Eigenschaften
Molekularformel |
C16H22ClNO |
|---|---|
Molekulargewicht |
285.84 g/mol |
IUPAC-Name |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
InChI-Schlüssel |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
Isomerische SMILES |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC=O)([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


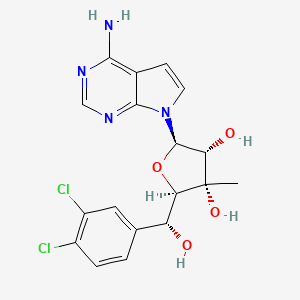
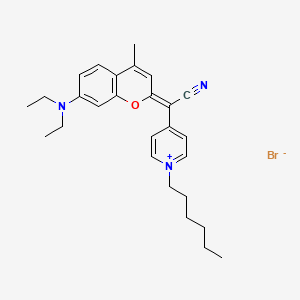
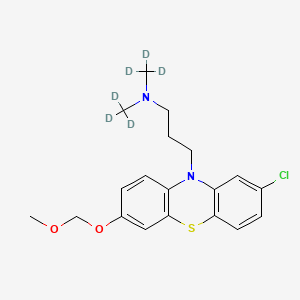
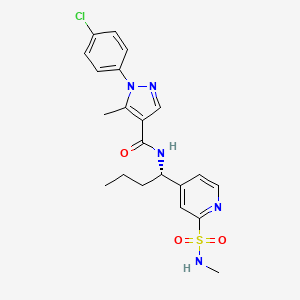

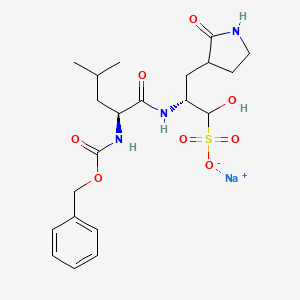
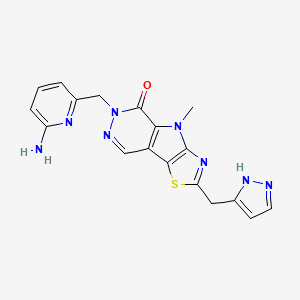
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
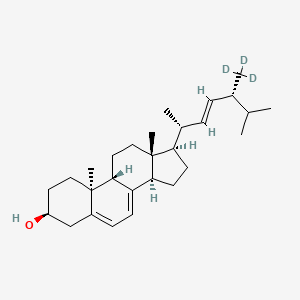
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
